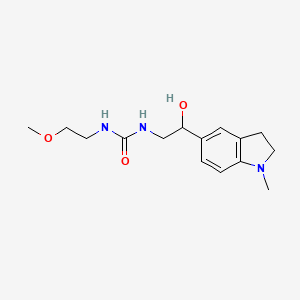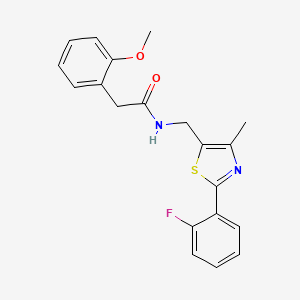![molecular formula C17H12N2O3S2 B2565752 N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 326873-87-4](/img/structure/B2565752.png)
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex chemical compound that belongs to the family of thiazolidinones. These compounds are known for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone core with a hydroxyphenyl moiety and a benzamide group, contributing to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Synthesis of Thiazolidinone Core::
The synthesis typically starts with the formation of the thiazolidinone core. This can be achieved through the reaction of a substituted 2-mercaptoaniline with an α-haloketone or α-haloester under mild conditions, leading to the formation of the thiazolidinone ring.
Reaction conditions may include solvents such as ethanol or acetic acid, and catalysts such as potassium carbonate or sodium acetate to facilitate ring closure.
- Formation of the Final Compound::
The introduction of the hydroxyphenylmethylidene group is generally carried out through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine or pyridine under reflux conditions.
The final step involves the acylation reaction with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the benzamide group.
The industrial production of this compound may involve large-scale synthesis following the aforementioned synthetic routes. The reactions are often optimized for yield and purity, using high-efficiency reactors and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation::
The hydroxyphenyl moiety can undergo oxidation reactions, typically using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinone derivatives.
- Reduction::
The thiazolidinone ring can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
- Substitution::
The compound can undergo nucleophilic substitution reactions at the benzamide group, using reagents such as alkyl halides or acyl chlorides to introduce different substituents.
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., piperidine).
Reaction conditions vary but generally involve temperatures ranging from room temperature to reflux, and solvents like ethanol, methanol, or dimethyl sulfoxide.
Oxidation products include quinones, while reduction yields thiol derivatives. Substitution reactions result in various substituted benzamide and thiazolidinone derivatives.
Scientific Research Applications
- Chemistry::
Used as a reagent in organic synthesis for the preparation of complex molecules.
Serves as a precursor in the synthesis of bioactive thiazolidinone derivatives.
- Biology::
Exhibits antibacterial and antifungal activities, making it a potential candidate for new antimicrobial agents.
Shows anti-inflammatory properties, useful in the development of anti-inflammatory drugs.
- Medicine::
Investigated for its anticancer properties, with studies showing it can induce apoptosis in cancer cells.
Potential use in developing treatments for chronic inflammatory diseases.
- Industry::
Used in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the target:
- Molecular Targets and Pathways::
The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
The hydroxyphenyl group can participate in redox reactions, contributing to the compound's anti-inflammatory and anticancer properties.
The benzamide group may enhance binding affinity to specific biological targets, increasing the compound's efficacy.
- Pathways Involved::
Induction of oxidative stress in microbial cells, leading to cell death.
Inhibition of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Activation of apoptotic pathways in cancer cells, promoting cell death.
Comparison with Similar Compounds
Comparison with Other Similar Compounds::
Compared to other thiazolidinones, N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide stands out due to its unique hydroxyphenylmethylidene and benzamide groups, which enhance its biological activity.
2-phenyl-4-thiazolidinone
2-mercapto-3-phenyl-4-thiazolidinone
5-arylidene-2-thioxothiazolidin-4-one
3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one
This compound's distinct structural features and diverse reactivity make it a valuable subject for ongoing research in multiple scientific disciplines.
Properties
IUPAC Name |
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-8-4-5-11(9-13)10-14-16(22)19(17(23)24-14)18-15(21)12-6-2-1-3-7-12/h1-10,20H,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDPBIOPZDOIF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)
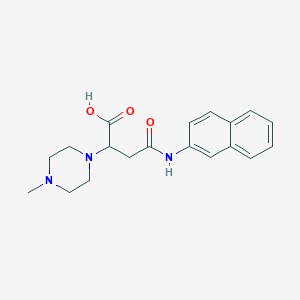

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
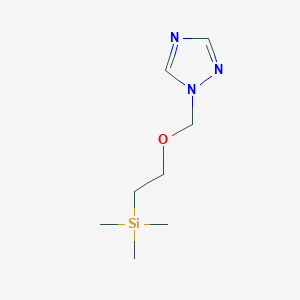
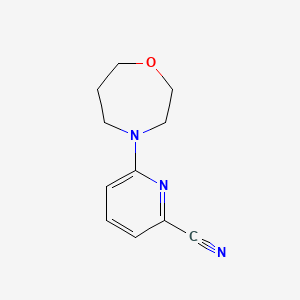
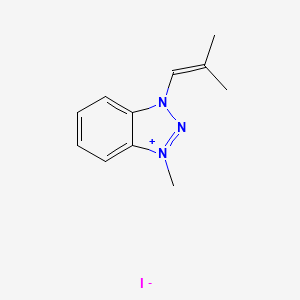

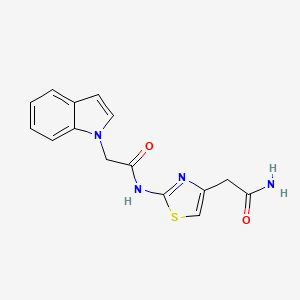
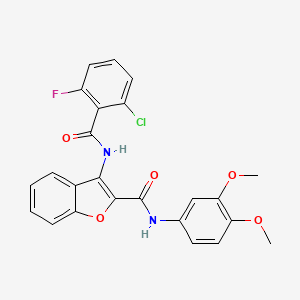
![3-(4-methanesulfonylphenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2565685.png)
